![molecular formula C6H7BN4O2 B2487357 (5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid CAS No. 2377607-57-1](/img/structure/B2487357.png)

(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of heterocyclic boronic acids, including structures similar to (5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid, have gained interest due to their potential in medicinal chemistry and material science. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and have unique properties due to the boron atom's ability to form reversible covalent bonds with hydroxyl groups.

Synthesis Analysis

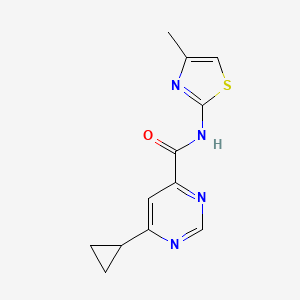

The synthesis of closely related compounds involves palladium-catalyzed Suzuki coupling reactions, highlighting the versatility of boronic acids in cross-coupling chemistry. For instance, the Suzuki coupling of aryl bromides with heteroaryl boronate esters has been utilized to synthesize selective antagonists, demonstrating the method's efficiency and broad applicability (Kumar et al., 2003).

Molecular Structure Analysis

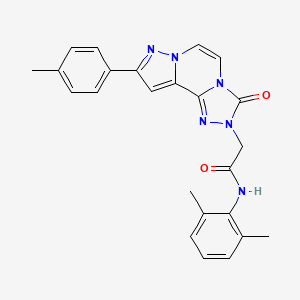

Molecular structure determination, involving X-ray diffraction and spectroscopic methods, is critical for understanding the chemical behavior of these compounds. For example, the structural features of various heterocyclic compounds have been elucidated using experimental and theoretical (HF and DFT) studies, providing insights into their molecular geometry, electron distribution, and potential reactive sites (Gumus et al., 2018).

Chemical Reactions and Properties

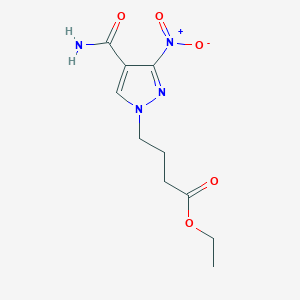

Heterocyclic boronic acids participate in various chemical reactions, including cross-coupling, cyclocondensation, and multicomponent reactions, attributed to the boronic acid group's unique reactivity. These reactions facilitate the synthesis of complex molecular architectures, showcasing the compounds' versatility in organic synthesis (Zeng et al., 2011).

Physical Properties Analysis

The physical properties of heterocyclic boronic acids, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of the boronic acid group and the heterocyclic framework significantly impacts these properties, which are essential for their application in synthesis and material science (Kara et al., 2006).

科学的研究の応用

Synthesis and Application in Imaging

The compound has been a critical precursor in the synthesis of PET ligands for imaging. For instance, its derivative was used in the development of a highly selective CRF1 antagonist, which is a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).

Chemical Synthesis and Medicinal Chemistry

This compound has been instrumental in synthesizing a variety of chemical structures. Researchers have used it for the Suzuki cross-coupling synthesis of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting its versatility in chemical reactions and potential applications in medicinal chemistry (Aly, 2006), (Rádl et al., 2010).

Fluorescence and Spectroscopy

The compound has been used to synthesize fluorescent molecules, like the fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines. These compounds have shown significant quantum yields, making them valuable in fluorescence and spectroscopy applications (Abarca et al., 2006).

Pharmacological Research

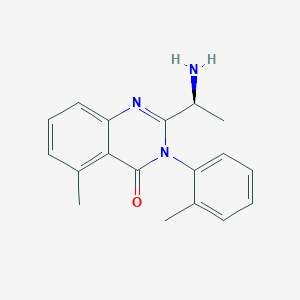

In pharmacological contexts, derivatives of this compound have been explored for their affinity and selectivity toward various receptors, such as A1 adenosine receptors, suggesting its potential in the development of therapeutic agents (Manetti et al., 2005).

作用機序

Tetrazoles, which are part of the structure of “5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They are generally resistant to biological degradation, which can make them useful in the development of biologically active substances .

特性

IUPAC Name |

(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJTUOUOBFPJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N2C(=NN=N2)C=C1)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)